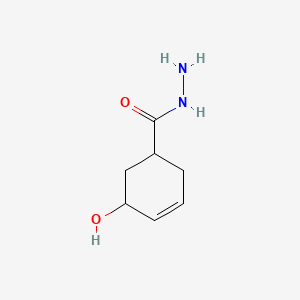![molecular formula C12H20O4 B12273744 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12273744.png)
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions, but it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the reaction of 2,2-dimethylcyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction conditions and can be more sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Major Products
The major product of the deprotection reaction is the free amine, which can then be used in further synthetic applications .
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is widely used in scientific research for the protection of amines during multi-step organic synthesis. Its applications extend to:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action for 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at various stages .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound used for the protection of amines.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.
N-tert-Butoxycarbonyl anhydride: Used in the formation of Boc-protected amines
Uniqueness
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to other Boc-protected compounds. This can influence its reactivity and the stability of the Boc group under various conditions .
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14) |
InChI Key |
SUGWGGXZIXQNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



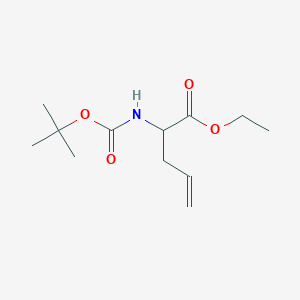
![10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
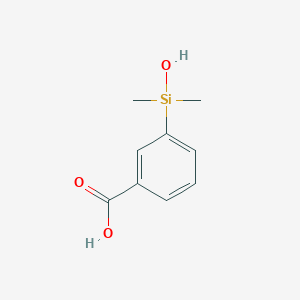
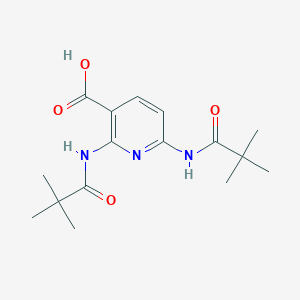
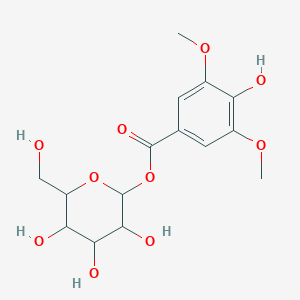
![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12273717.png)

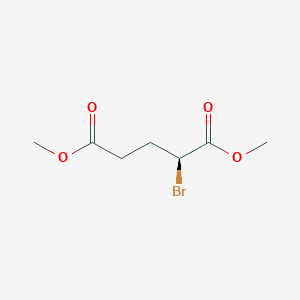
![3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B12273733.png)

